molecular formula C19H17NO6 B12058484 Fmoc-Asp-OH-1-13C CAS No. 286460-77-3

Fmoc-Asp-OH-1-13C

Cat. No.: B12058484
CAS No.: 286460-77-3
M. Wt: 356.3 g/mol
InChI Key: KSDTXRUIZMTBNV-IQGYWFNKSA-N
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Description

Fmoc-Asp-OH-1-13C: is a derivative of L-aspartic acid, where the carbon at position 1 is replaced with the carbon-13 isotopeIt is commonly used in peptide synthesis and other biochemical applications due to its stable isotope labeling, which is useful in nuclear magnetic resonance (NMR) studies .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp-OH-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Asp-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The carbon-13 labeling allows for detailed NMR studies, providing insights into the structure and dynamics of peptides and proteins . The Fmoc group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate .

Comparison with Similar Compounds

Properties

CAS No.

286460-77-3

Molecular Formula

C19H17NO6

Molecular Weight

356.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)butanedioic acid

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i18+1

InChI Key

KSDTXRUIZMTBNV-IQGYWFNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)[13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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